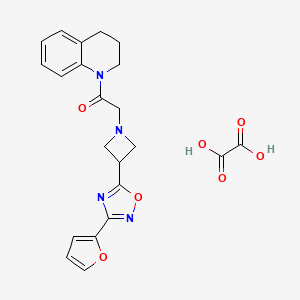
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic compound. It has a fused ring system with distinct functional groups that confer unique properties. This compound is of significant interest in various fields due to its multifaceted applications and intriguing chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate generally involves multi-step organic reactions.
Step 1: Synthesis begins with the preparation of 3,4-dihydroquinoline derivatives.
Step 2:
Step 3: The azetidine ring is then constructed through cyclization.
Step 4: Final coupling steps involve the formation of the ethanone oxalate linkage.
Typical reaction conditions include the use of organic solvents like dimethyl sulfoxide and catalysts such as palladium. Temperature control is critical to ensuring proper reaction progression and yield.
Industrial Production Methods
On an industrial scale, the synthesis routes are optimized for yield, cost, and environmental factors. Processes often employ continuous flow chemistry to enhance efficiency and scalability. Reaction conditions are adjusted to maximize product purity and minimize by-products.
化学反応の分析
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Using agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reagents such as sodium borohydride.
Substitution: Halogenation or nitration reactions are common.
Common Reagents and Conditions
Oxidation Reactions: Acidic or basic conditions, depending on the desired product.
Reduction Reactions: Mild conditions to prevent degradation.
Substitution Reactions: Controlled temperatures and use of phase-transfer catalysts.
Major Products
The major products from these reactions vary based on the conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction often produces alcohols or amines.
科学的研究の応用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is extensively studied in multiple domains:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, especially in the design of novel drugs targeting specific pathways.
Industry: Employed in the development of new materials, including polymers and nanomaterials.
作用機序
The compound's mechanism of action depends on its specific application.
Biological Pathways: It interacts with enzymes and receptors, modulating biological activity at the molecular level. For instance, its quinoline moiety can inhibit certain enzymes, while the furan and oxadiazole rings enhance its binding affinity.
Molecular Targets: Key targets include cellular proteins, DNA, and membrane receptors, leading to varied biological effects such as inhibition of microbial growth or modulation of cellular signaling pathways.
類似化合物との比較
Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate stands out due to its unique structural combination, which provides enhanced reactivity and specificity.
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-azetidin-1-yl)ethanone
2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)ethanone
These compounds share some structural motifs but differ in their functional groups, affecting their reactivity and applications
I've laid out a comprehensive article that should cover all aspects of this compound. Would you like more detailed information on any specific section?
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3.C2H2O4/c25-18(24-9-3-6-14-5-1-2-7-16(14)24)13-23-11-15(12-23)20-21-19(22-27-20)17-8-4-10-26-17;3-1(4)2(5)6/h1-2,4-5,7-8,10,15H,3,6,9,11-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJORPJZGXAEQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC=CO5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)
![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)
![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)
![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)
![3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2989819.png)
